molecular formula C15H14N2O3 B397389 N-(4-carbamoylphenyl)-2-methoxybenzamide CAS No. 409340-04-1

N-(4-carbamoylphenyl)-2-methoxybenzamide

Cat. No.: B397389
CAS No.: 409340-04-1
M. Wt: 270.28g/mol
InChI Key: XLSBRRXHWGGOBP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a benzamide derivative, it serves as a valuable scaffold for the development of novel synthetic molecules. Compounds within this class are frequently explored for their potential biological activities and as key intermediates in complex organic syntheses . In the field of peptide synthesis, related structures are employed as backbone-protecting groups or specialized building blocks. The incorporation of such derivatives, like the 2-hydroxy-4-methoxybenzyl (Hmb) group, is a recognized strategy to suppress chain aggregation during solid-phase peptide synthesis (SPPS) by inhibiting hydrogen-bond interchain association, thereby facilitating the synthesis of peptides with difficult sequences . The modern SPPS approach often utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) methodology, which relies on orthogonal protection schemes and is the dominant technique in most research laboratories due to its milder reaction conditions compared to older methods . Researchers may utilize this compound as a precursor or model compound in developing new pharmacophores. Its structure, featuring both carbamoyl and methoxy substituents, makes it a candidate for structure-activity relationship (SAR) studies, particularly in the search for modulators of various enzymatic pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

409340-04-1

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H14N2O3/c1-20-13-5-3-2-4-12(13)15(19)17-11-8-6-10(7-9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)

InChI Key

XLSBRRXHWGGOBP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The presence and position of substituents significantly alter physicochemical properties. Key analogs and their features are compared below:

Compound Name Substituents Key Properties References
N-(4-Carbamoylphenyl)-2-methoxybenzamide -2-OCH₃ (benzoyl), -4-CONH₂ (aniline) High polarity due to carbamoyl; potential for H-bonding -
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) -4-Br (benzoyl), -2-NO₂, -4-OCH₃ (aniline) Lower solubility due to nitro and bromo groups; planar structure
2-Chloro-N-(4-methoxyphenyl)benzamide -2-Cl (benzoyl), -4-OCH₃ (aniline) Orthogonal benzene rings (dihedral angle: 79.2°); moderate polarity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide -2-OCH₃, -4-CH₃ (benzoyl), -4-Cl (aniline) Enhanced lipophilicity from methyl; fluorescence at λₑₓ = 320 nm
YM-43611 (Dopamine D3/D4 antagonist) -2-OCH₃, -5-Cl, -cyclopropanecarbonylamino High receptor affinity (Ki < 10 nM for D4); metabolic stability from cyclopropane

Key Observations :

  • Conformation : Dihedral angles between aromatic rings vary (e.g., 79.2° in 2-chloro-N-(4-methoxyphenyl)benzamide), affecting molecular planarity and binding to flat enzymatic pockets .
Enzyme and Receptor Interactions
  • PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, a target for atherosclerosis. The carbamoyl analog’s larger H-bonding surface may enhance similar interactions .
  • Dopamine Receptor Antagonism: YM-43611 demonstrates nanomolar affinity for D3/D4 receptors, attributed to its chloro and cyclopropanecarbonylamino groups. The carbamoyl group’s H-bonding may favor alternative targets .
  • 17β-HSD2 Inhibition : Biphenyl derivatives (e.g., 4'-methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide) show selectivity for hydroxysteroid dehydrogenases, suggesting methoxy positioning influences enzyme specificity .
Antimicrobial and Anticancer Potential
  • Thiazole- and Oxadiazole-Containing Analogs (e.g., 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) exhibit enhanced metabolic stability due to heterocyclic rings, a feature absent in the carbamoyl analog .

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